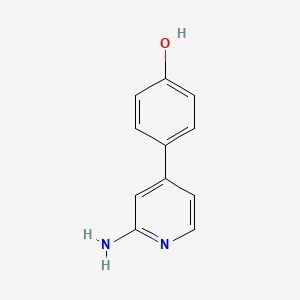

4-(2-Aminopyridin-4-yl)phenol

Descripción

4-(2-Aminopyridin-4-yl)phenol is a heterocyclic aromatic compound featuring a phenol group linked to a 2-aminopyridine moiety at the para position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The compound is typically synthesized via multi-component reactions involving substituted anilines and cyclohexanediones under catalytic conditions, as reported in studies on analogous pyridine derivatives . Key properties include:

- Molecular Formula: C₁₁H₁₀N₂O

- Molecular Weight: 186.22 g/mol

- Spectroscopic Characterization: Confirmed via IR (N-H stretch at ~3400 cm⁻¹, O-H stretch at ~3200 cm⁻¹), ¹H NMR (aromatic protons at δ 6.5–8.0 ppm), and mass spectrometry .

The aminopyridine-phenol framework facilitates hydrogen bonding and π-π stacking interactions, critical for biological activity and crystal engineering .

Propiedades

Fórmula molecular |

C11H10N2O |

|---|---|

Peso molecular |

186.21 g/mol |

Nombre IUPAC |

4-(2-aminopyridin-4-yl)phenol |

InChI |

InChI=1S/C11H10N2O/c12-11-7-9(5-6-13-11)8-1-3-10(14)4-2-8/h1-7,14H,(H2,12,13) |

Clave InChI |

LFEPAZMQQNIUOL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C2=CC(=NC=C2)N)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminopyridin-4-yl)phenol typically involves the reaction of 4-aminophenol with 2-chloropyridine under specific conditions. One method involves the use of sodium sulfide in aqueous media to facilitate the reaction, which is a cost-effective and efficient alternative to the traditional Pd/C catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and automated synthesis could be potential methods for industrial-scale production.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Aminopyridin-4-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group in precursor compounds can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium sulfide and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Amino-substituted phenols.

Substitution: Various substituted phenols and pyridines.

Aplicaciones Científicas De Investigación

4-(2-Aminopyridin-4-yl)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an antifungal and antibacterial agent.

Medicine: Explored for its potential anticancer properties, particularly in inhibiting tubulin polymerization.

Industry: Utilized in the development of new materials with specific electronic properties.

Mecanismo De Acción

The mechanism of action of 4-(2-Aminopyridin-4-yl)phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization by binding to the colchicine binding site, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other cellular proteins and enzymes, contributing to its biological activity.

Comparación Con Compuestos Similares

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

Structural Features: Substituted imidazole ring attached to phenol. Key Properties:

Comparison :

- The imidazole ring enhances π-conjugation, leading to stronger NLO activity compared to 4-(2-aminopyridin-4-yl)phenol.

- Higher molecular weight reduces solubility in polar solvents.

2-(2-Aminopyridin-4-yl)-4-chlorophenol

Structural Features: Chlorine substituent on the phenol ring. Key Properties:

Comparison :

4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol

Structural Features : Azo and hydrazone functional groups.

Key Properties :

Comparison :

4-(2-Aminopyridin-4-yl)-3-(4-fluorophenyl)-1H-pyrazole Methanesulfonate

Structural Features : Fluorophenyl and pyridazine substituents.

Key Properties :

Comparison :

- Fluorine improves metabolic stability and bioavailability compared to non-halogenated analogs.

- Pyridazine ring alters hydrogen-bonding patterns in crystal lattices .

Data Tables

Table 1. Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 4-(2-Aminopyridin-4-yl)phenol | C₁₁H₁₀N₂O | 186.22 | N/A | Phenol, aminopyridine |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | C₂₁H₁₆N₂O | 339.39 | 278 | Phenol, imidazole |

| 2-(2-Aminopyridin-4-yl)-4-chlorophenol | C₁₁H₉ClN₂O | 220.66 | N/A | Phenol, Cl, aminopyridine |

| 4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol | C₁₉H₁₈N₆O | 346.39 | N/A | Azo, hydrazone, phenol |

Table 2. Spectroscopic and Computational Data

| Compound | UV-Vis λmax (nm) | HOMO-LUMO Gap (eV) | Nonlinear Optical Properties |

|---|---|---|---|

| 4-(2-Aminopyridin-4-yl)phenol | 290, 320 | 4.5 (DFT) | Not reported |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | 340, 406 | 3.8 (TD-DFT) | β = 2.26 × 10⁻⁶ esu |

| 4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol | 450, 550 | 3.2 (DFT) | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.